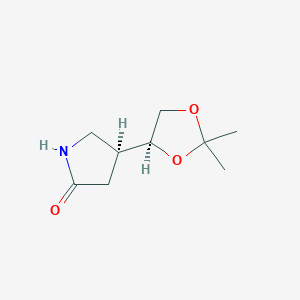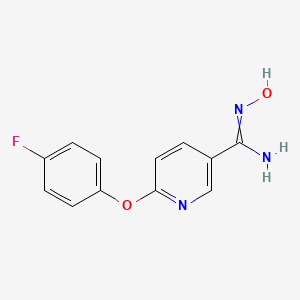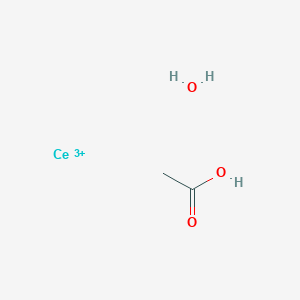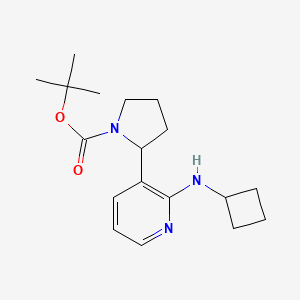
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic organic compound that features an oxadiazole ring fused with a dimethoxyphenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of a hydrazide intermediate with an aromatic aldehyde. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 4-nitrobenzaldehyde under acidic conditions to form the oxadiazole ring. The nitro group is then reduced to an amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)aniline
- 4-(5-(3,4-Dimethoxyphenyl)-1,3,4-triazol-2-yl)aniline
- 4-(5-(3,4-Dimethoxyphenyl)-1,3,4-thiazol-2-yl)aniline
Uniqueness
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry, where it can serve as a scaffold for drug development.
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C16H15N3O3/c1-20-13-8-5-11(9-14(13)21-2)16-19-18-15(22-16)10-3-6-12(17)7-4-10/h3-9H,17H2,1-2H3 |
InChI Key |
HTFMZBUQMFAFBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11817129.png)




![3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid](/img/structure/B11817150.png)



![(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817180.png)
![Ethyl 2-[(2-hydroxyphenyl)methyl]butanoate](/img/structure/B11817182.png)



